C18H14N6OS

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "C18H14N6OS" is not directly mentioned in the provided papers. However, the papers discuss various organically templated metal oxides and metal halides that involve complex organic cations and inorganic anions. These compounds are synthesized using methods such as hydrothermal and solvothermal syntheses and are characterized by single-crystal X-ray diffraction, vibrational spectroscopy, and other analytical techniques. The structures of these compounds feature unique arrangements of metal-oxygen or metal-halogen units, which are stabilized by organic cations through hydrogen bonding and other non-covalent interactions .

Synthesis Analysis

The synthesis of these compounds typically involves hydrothermal or solvothermal methods, where organic molecules act as structure-directing agents. For example, the hydrothermal synthesis of a novel layered vanadate uses 1,4-diazabicyclo[2.2.2]octane as the template . Similarly, solvothermal syntheses have been employed to create new compounds with antimony and vanadium oxides, where organic amines play a crucial role in directing the structure . These methods are advantageous for producing well-defined crystalline materials with unique properties.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are determined by single-crystal X-ray diffraction. The structures feature coordination of metal centers with oxygen or chlorine atoms to form various geometries such as square pyramids, tetrahedra, and trigonal pyramids. The organic cations are situated between the inorganic layers or clusters, contributing to the overall stability of the structure through hydrogen bonding and other interactions .

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms but do discuss the formation of the compounds through the replacement of certain metal-oxygen units with others, as seen in the derivatives of the [V18O42] family . The reactivity of these compounds under heating is also mentioned, with one compound decomposing to yield a mixture of antimony and antimony sulfide .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are diverse and include optical properties such as band gaps indicative of semiconducting behavior . Thermal analysis shows that some compounds remain stable up to certain temperatures . The vibrational modes of the compounds are studied using infrared spectroscopy, and the electronic properties are investigated using DFT calculations . The compounds' potential applications, such as antibacterial activity, are explored through in silico molecular docking analysis .

Scientific Research Applications

Carbon Allotropes and Materials Science

C18, or cyclo[18]carbon, is a fascinating allotrope of carbon that consists of 18 carbon atoms in a ring structure. Its discovery and synthesis have opened new avenues in materials science. Cyclocarbon's unique chemical structure presents potential applications in various fields, including nanotechnology, electronics, and materials science. The structural elucidation of this allotrope has been a significant milestone, shedding light on its bonding structure and potential uses in future research (Rahman & Edvinsson, 2020).

Chemistry and Catalysis

In the field of chemistry and catalysis, C1 chemistry, which involves the conversion of simple carbon-containing compounds into valuable chemicals and fuels, has seen significant advancements. C18 compounds play a crucial role in this area. Developments in catalyst systems and reaction processes have been crucial, particularly in the context of global energy supply and efforts to decarbonize fuels (Mesters, 2016).

Electronics and Molecular Devices

The electron transport properties of C18-ring structures connected to various electrodes, including carbon chains, graphene, and silver electrodes, have been investigated. These studies are crucial for understanding the potential of C18 in next-generation molecular devices. Diverse transport behaviors observed in C18 molecular devices, such as Ohmic characteristics and current limiting functions, provide insights into their applications in electronics (Zhang, Li, Feng, & Shen, 2020).

Energy Storage and Batteries

C18 compounds have also been explored for their potential in energy storage, particularly as anode materials in lithium-ion batteries. The unique properties of these carbon allotropes, such as their metallic nature and regular porosity, offer advantages like lower diffusion energy barriers and higher lithium capacities compared to traditional materials like graphite (Liu, Zhao, Zhang, & Wang, 2017).

properties

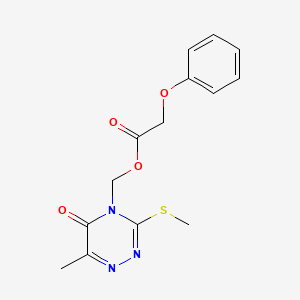

IUPAC Name |

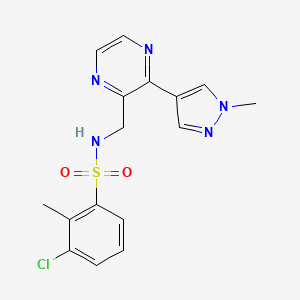

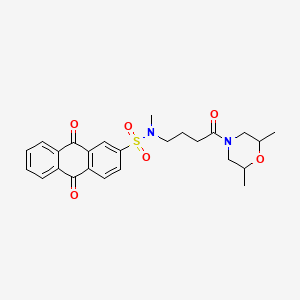

1-(2-methylphenyl)-5-pyridin-4-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6OS/c1-12-4-2-3-5-14(12)24-16(13-6-8-19-9-7-13)15(22-23-24)17(25)21-18-20-10-11-26-18/h2-11H,1H3,(H,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZSQMUYAJAIRHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=NC=CS3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C18H14N6OS | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2538389.png)

![2-[(3R,4S)-4-Hydroxypyrrolidin-3-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2538403.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)

![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2538408.png)

![N-(4-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2538409.png)

![5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2538410.png)